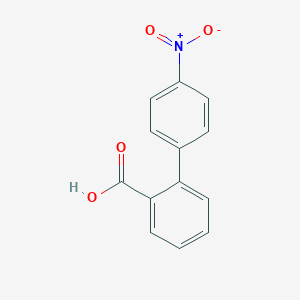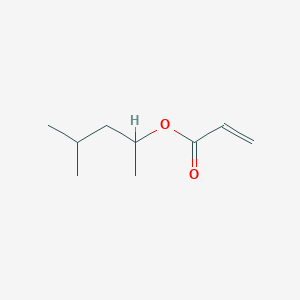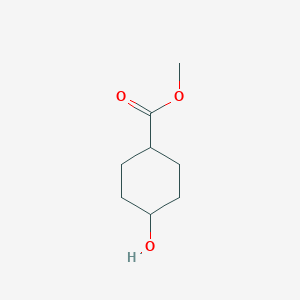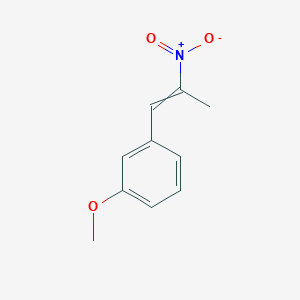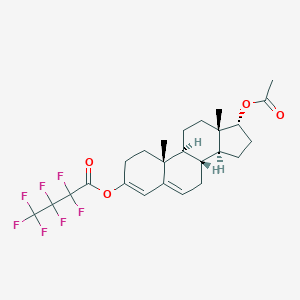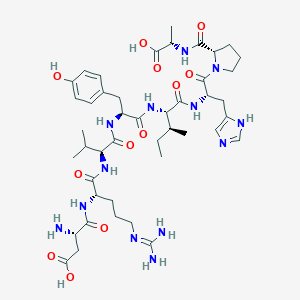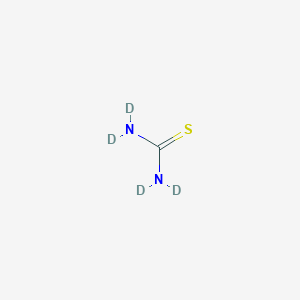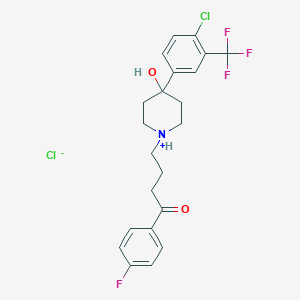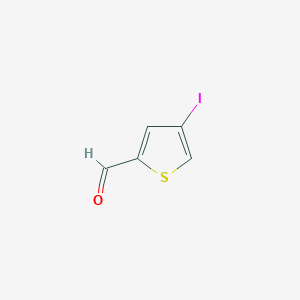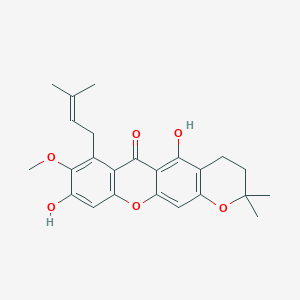
3-Isomangostin
Overview
Description
3-Isomangostin: is a naturally occurring xanthone derivative found in the pericarp of the mangosteen fruit (Garcinia mangostana). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C24H26O6 and a molecular weight of 410.46 g/mol .
Mechanism of Action
Target of Action
3-Isomangostin is a potent inhibitor of MutT homolog 1 (MTH1) . MTH1 is an enzyme that prevents the incorporation of oxidized nucleoside triphosphates into DNA, thereby protecting the nucleotide pool from oxidative stress . In addition to MTH1, this compound also inhibits aldose reductase and acetylcholinesterase .
Mode of Action
This compound interacts with its targets by binding to their active sites. For instance, it binds to the active site of MTH1, inhibiting its activity . This interaction results in the prevention of the incorporation of oxidized nucleoside triphosphates into DNA .
Biochemical Pathways
The inhibition of MTH1 by this compound affects the pathway responsible for protecting the nucleotide pool from oxidative stress . By inhibiting aldose reductase, it impacts the polyol pathway, which plays a role in diabetic complications . The inhibition of acetylcholinesterase affects the cholinergic system, which is involved in numerous physiological functions .
Pharmacokinetics
Its solubility in various organic solvents such as ethanol and dichloromethane suggests that it may have good bioavailability
Result of Action
The inhibition of MTH1 by this compound can lead to the incorporation of oxidized nucleoside triphosphates into DNA, potentially causing DNA damage . Its inhibition of aldose reductase and acetylcholinesterase can impact various physiological functions, including those related to diabetic complications and the cholinergic system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and pH conditions Additionally, its efficacy may be influenced by the presence of other compounds or drugs in the system
Biochemical Analysis
Biochemical Properties
3-Isomangostin has been found to interact with several enzymes and proteins. It is an inhibitor of mutT homolog 1 (MTH1) with an IC50 value of 52 nM . Additionally, this compound also inhibits aldose reductase (IC50 = 3.48 µM), and acetylcholinesterase (AChE; IC50 = 2.36 µg/ml) . These interactions suggest that this compound plays a significant role in biochemical reactions.
Cellular Effects
The effects of this compound on cells are diverse. It has been found to inhibit the growth of Plasmodium falciparum strains in isolated and infected red blood cells . It also reduces the viability of certain cell types . These findings suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to enzymes such as MTH1 and aldose reductase, inhibiting their activity . This binding interaction with biomolecules leads to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound under normal conditions .
Metabolic Pathways
Given its interactions with enzymes such as MTH1 and aldose reductase, it is likely that this compound is involved in several metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : 3-Isomangostin can be synthesized through various organic synthesis methods. One common approach involves the use of starting materials such as 3-indole ketone and β-diphenylethylamine. The synthesis typically involves a series of reactions, including condensation, cyclization, and oxidation[2][2].
Industrial Production Methods: : Industrial production of this compound often involves extraction from the pericarp of Garcinia mangostana. The extraction process includes solvent extraction using organic solvents like ethanol, methanol, or chloroform, followed by purification through chromatographic techniques[2][2].
Chemical Reactions Analysis
Types of Reactions: : 3-Isomangostin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Isomangostin has a wide range of scientific research applications, including:
Chemistry
- Used as a reagent in organic synthesis to create new compounds with potential biological activities .
Biology
- Exhibits free radical scavenging activity, making it useful in studies related to oxidative stress and aging .
Medicine
- Acts as an inhibitor of enzymes such as acetylcholinesterase and aldose reductase, making it a potential candidate for treating neurodegenerative diseases and diabetes .
- Shows antiplasmodial activity, indicating its potential use in malaria treatment .
Industry
Comparison with Similar Compounds
Similar Compounds
α-Mangostin: Another xanthone derivative found in Garcinia mangostana with similar biological activities.
β-Mangostin: A structurally related compound with antioxidant and anticancer properties.
Uniqueness: : 3-Isomangostin is unique due to its selective inhibition of enzymes like acetylcholinesterase and aldose reductase, as well as its diverse biological activities, including antiplasmodial and anticancer effects .
Properties
IUPAC Name |
5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCDBAVVDILRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(CC4)(C)C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317245 | |
| Record name | 3-Isomangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19275-46-8 | |
| Record name | 3-Isomangostin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isomangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19275-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Isomangostin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RCN2CT95D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 160 °C | |
| Record name | 3-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


